6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine
Description
6-(4-Benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a 5-nitro group, a 4-benzylpiperidin-1-yl substituent at position 6, and a 3-methoxypropyl group at the N2 position. The nitro group enhances electron-withdrawing effects, influencing reactivity and binding interactions. Structural analysis suggests a molecular formula of approximately C₂₀H₂₇N₇O₃ and a molecular weight of 413.48 g/mol, though exact values require experimental confirmation.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-29-13-5-10-22-20-23-18(21)17(26(27)28)19(24-20)25-11-8-16(9-12-25)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H3,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCMHLNZKDICRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic synthesis The nitropyrimidine core is then synthesized separately and coupled with the piperidine derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the benzyl group.
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs include pyrimidine-diamine derivatives with variations in substituents at positions 5, 6, and N2.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis; experimental validation required.
Key Observations:
Substituent Effects on Lipophilicity: The 4-benzylpiperidin-1-yl group in the target compound increases lipophilicity compared to the 4-methylpiperidin-1-yl group in ’s compound (logP likely higher due to aromatic benzyl moiety) .
Hydrogen-Bonding Capacity :
- The target compound has 8 hydrogen-bond acceptors (nitro group, methoxy oxygen, pyrimidine nitrogens), exceeding analogs like N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine (6 acceptors) . This may improve binding to polar targets.
The morpholinyl group () adds a polar oxygen atom, altering electron distribution compared to piperidinyl derivatives .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (413.48 g/mol vs. 224.22–337.42 g/mol for analogs) suggests greater structural complexity, which may influence pharmacokinetics .
Research Findings and Implications
- : The analog with a 4-methylpiperidin-1-yl group and 3-(dimethylamino)propyl chain exhibits lower molecular weight (337.42 g/mol) and reduced lipophilicity, making it a candidate for aqueous solubility-driven applications .
- 4 in the target compound) .
- : Simpler analogs like N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine highlight the trade-off between structural simplicity (lower molecular weight, 224.22 g/mol) and reduced hydrogen-bonding capacity, which may limit target engagement .
Biological Activity
6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is a compound with potential therapeutic applications due to its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables for clarity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Structural Features
- Piperidine Ring : The presence of the benzylpiperidine moiety contributes to its interaction with various biological targets.
- Nitropyrimidine Core : This structure is often associated with significant biological activity, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperidine fragment is known for its role in modulating neurotransmitter receptors, which can lead to various therapeutic effects.
- Antiproliferative Effects : Studies have shown that compounds with similar structures exhibit significant antiproliferative activity against cancer cell lines, suggesting potential in oncology.
Pharmacological Studies
Recent research has highlighted the following activities:
- Anticancer Properties : The compound has demonstrated notable activity against various cancer cell lines, including breast and ovarian cancers. For instance, it showed IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) .
- Neuropathic Pain Relief : In models of neuropathic pain, related compounds have shown significant antiallodynic effects, indicating potential for pain management therapies .
Table 1: Biological Activity Summary
| Activity Type | Target Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 19.9 | |
| Antiproliferative | MCF-7 | 75.3 | |
| Antiproliferative | COV318 | Not specified | |
| Neuropathic Pain | Capsaicin-induced model | Not specified |
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine | Antiproliferative | 19.9 - 75.3 |
| Benzoylpiperidine derivative (compound 18) | Antiproliferative | 11.7 |
| Benzoylpiperidine derivative (compound 20) | Antiproliferative | 0.080 |
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of benzoylpiperidine derivatives, compound 18 was identified as a reversible inhibitor with an IC50 value of 11.7 µM against specific cancer cell lines. Further modifications led to compound 20 , which exhibited enhanced potency with an IC50 value of 80 nM against the same targets .
Case Study 2: Neuropathic Pain Management
A related compound demonstrated robust antiallodynic effects in a model of neuropathic pain induced by capsaicin. This effect was attributed to σ1 receptor antagonism, suggesting that structural analogs of the target compound may also provide therapeutic benefits in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
